molecular formula C47H67N13O14S2 B609772 Ornipressin acetate CAS No. 914453-98-8

Ornipressin acetate

Cat. No.: B609772
CAS No.: 914453-98-8
M. Wt: 1102.25
InChI Key: AYJSELDHDXYDKX-HPILINOVSA-N
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Description

Ornipressin acetate is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. It is primarily used in medical settings to manage conditions such as diabetes insipidus and certain types of bleeding disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ornipressin acetate is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Deprotection: of the amino acid side chains and cleavage from the resin using trifluoroacetic acid (TFA).

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Ornipressin acetate undergoes various chemical reactions, including:

    Oxidation: The cysteine residues in this compound can form disulfide bonds, which are crucial for its biological activity.

    Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in this compound can be substituted with analogs to modify its activity or stability.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.

    Substitution: Amino acid analogs and coupling reagents like DCC and HOBt.

Major Products:

    Oxidation: Formation of disulfide-bonded this compound.

    Reduction: Free thiol-containing this compound.

    Substitution: Modified this compound with altered biological properties.

Scientific Research Applications

Ornipressin acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in water retention and vasoconstriction, providing insights into the regulation of these physiological processes.

    Medicine: Employed in the treatment of diabetes insipidus, bleeding disorders, and as a diagnostic tool for assessing kidney function.

    Industry: Utilized in the development of new peptide-based therapeutics and as a standard in peptide synthesis protocols.

Mechanism of Action

Ornipressin acetate exerts its effects by binding to vasopressin receptors (V1 and V2) in the body. The binding to V1 receptors causes vasoconstriction, increasing blood pressure, while binding to V2 receptors in the kidneys promotes water reabsorption, reducing urine output. The molecular pathways involved include the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels, leading to the physiological effects observed.

Comparison with Similar Compounds

    Vasopressin: The natural hormone with similar functions but a shorter half-life.

    Desmopressin: A synthetic analog with enhanced antidiuretic properties and fewer pressor effects.

    Terlipressin: Another synthetic analog used primarily for its vasoconstrictive properties in treating variceal bleeding.

Uniqueness of Ornipressin acetate: this compound is unique in its balanced activity on both V1 and V2 receptors, making it suitable for a range of therapeutic applications. Its stability and ease of synthesis also make it a valuable tool in research and industrial applications.

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H63N13O12S2.C2H4O2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33;1-2(3)4/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJSELDHDXYDKX-HPILINOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H67N13O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1102.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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